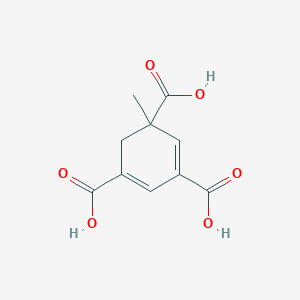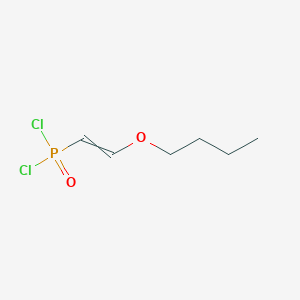
(2-Butoxyethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxyethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxyethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethenyl)phosphonic dichloride typically involves the reaction of butoxyethene with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butoxyethene+PCl3→(2-Butoxyethenyl)phosphonic dichloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding phosphonates or phosphoramidates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution: Alcohols, amines, and thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Phosphonates: Formed by substitution reactions with alcohols.
Phosphoramidates: Formed by substitution reactions with amines.
Phosphonic Acids: Formed by hydrolysis or oxidation.
Scientific Research Applications
(2-Butoxyethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Butoxyethenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic dichloride: Similar in structure but with a methyl group instead of a butoxyethenyl group.
Ethylphosphonic dichloride: Contains an ethyl group instead of a butoxyethenyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of a butoxyethenyl group.
Uniqueness
(2-Butoxyethenyl)phosphonic dichloride is unique due to the presence of the butoxyethenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other phosphonic dichlorides may not be as effective.
Properties
CAS No. |
13436-77-6 |
|---|---|
Molecular Formula |
C6H11Cl2O2P |
Molecular Weight |
217.03 g/mol |
IUPAC Name |
1-(2-dichlorophosphorylethenoxy)butane |
InChI |
InChI=1S/C6H11Cl2O2P/c1-2-3-4-10-5-6-11(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
YFHCVJIQOZWQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=CP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
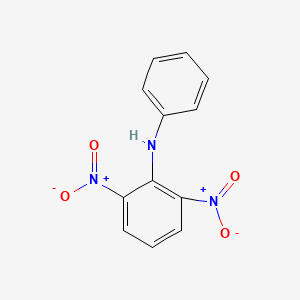
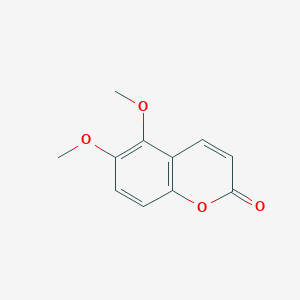
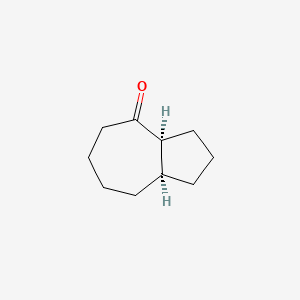
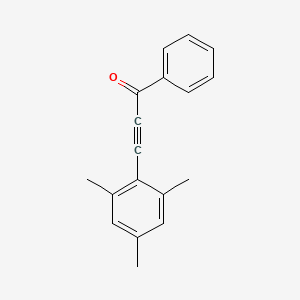
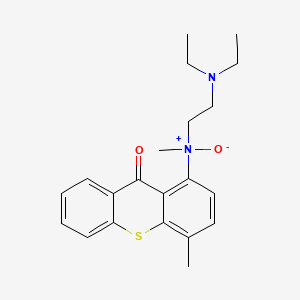

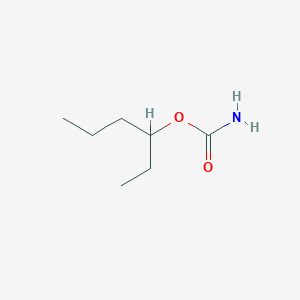
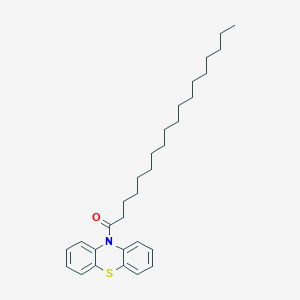
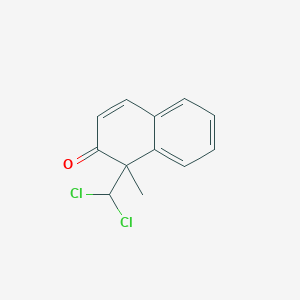

![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
